An In-depth Technical Guide to D-Tyrosine Methyl Ester Hydrochloride
An In-depth Technical Guide to D-Tyrosine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tyrosine methyl ester hydrochloride is a derivative of the D-isomer of the amino acid tyrosine. It is a synthetically modified compound where the carboxylic acid group of D-tyrosine is esterified with methanol and subsequently converted into a hydrochloride salt. This modification enhances its stability and solubility, making it a valuable tool in various research and development fields, particularly in neuroscience and pharmaceutical development. Its structural similarity to endogenous L-tyrosine allows it to interact with biological systems, primarily as a precursor in the synthesis of neurotransmitters.
This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for D-Tyrosine methyl ester hydrochloride, aimed at supporting its use in a laboratory setting.
Physicochemical Properties
D-Tyrosine methyl ester hydrochloride is a white to off-white crystalline powder. Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄ClNO₃ | [1][2] |
| Molecular Weight | 231.68 g/mol | [1][3] |
| CAS Number | 3728-20-9 | [1] |
| Melting Point | 184-193 °C | [1] |
| Optical Rotation ([α]D²⁰) | -35 ± 2º (c=1 in DMF) | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | White to off-white powder | [1] |
| Storage Conditions | 0-8 °C | [1] |
Applications in Research and Development
D-Tyrosine methyl ester hydrochloride serves as a crucial compound in several areas of scientific investigation:
-
Neuroscience Research: As a precursor to neurotransmitters, it is utilized in studies exploring catecholamine synthesis pathways and their roles in brain function.[1] Research has shown that administration of tyrosine methyl ester can increase dopamine concentrations in the brain.[4][5] This makes it a valuable tool for investigating conditions associated with dopamine dysregulation.
-
Pharmaceutical Development: It is employed as an intermediate in the synthesis of more complex pharmaceutical agents.[6] For instance, it has been used in the synthesis of oxybutynin chloride, a compound that inhibits proliferation and suppresses gene expression in bladder smooth muscle cells.[2][7]
-
Biochemical Studies: Researchers use it to investigate protein interactions and enzyme activities, contributing to the understanding of metabolic pathways.[1]
Biological Signaling Pathway
D-Tyrosine methyl ester hydrochloride is expected to enter the catecholamine synthesis pathway following de-esterification to D-tyrosine. While the stereochemistry differs from the natural L-tyrosine, it can still serve as a substrate, albeit potentially with different kinetics, for key enzymes in the pathway. The primary pathway of interest is the synthesis of dopamine.
Caption: Catecholamine synthesis pathway starting from D-Tyrosine methyl ester.
Experimental Protocols
The following are detailed methodologies for key experiments involving D-Tyrosine methyl ester hydrochloride, adapted from protocols for structurally related compounds.
Synthesis of D-Tyrosine Methyl Ester Hydrochloride
This protocol is adapted from the synthesis of L-tyrosine methyl ester hydrochloride.[8][9]
Materials:
-
D-Tyrosine
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂)
-
Three-neck flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Diethyl ether
Procedure:
-
In a 250 mL three-neck flask equipped with a magnetic stirrer and a dropping funnel, suspend 10g of D-tyrosine in 100 mL of anhydrous methanol.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add 1.1 equivalents of thionyl chloride dropwise to the stirred suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting solid, add 100 mL of diethyl ether and stir vigorously to precipitate the product.
-
Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield D-Tyrosine methyl ester hydrochloride.
Caption: Workflow for the synthesis of D-Tyrosine methyl ester hydrochloride.
In Vitro Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of D-Tyrosine methyl ester hydrochloride on a chosen cell line.
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
D-Tyrosine methyl ester hydrochloride
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of D-Tyrosine methyl ester hydrochloride in sterile water or culture medium and sterilize by filtration.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing various concentrations of D-Tyrosine methyl ester hydrochloride. Include a vehicle control (medium without the compound).
-
Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Assessment of Dopamine Metabolism in Rodents
This protocol is designed to evaluate the effect of D-Tyrosine methyl ester hydrochloride on dopamine levels in the rodent brain.[4][5]
Materials:
-
Male Wistar rats or C57BL/6 mice
-
D-Tyrosine methyl ester hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Anesthesia
-
Dissection tools
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Dissolve D-Tyrosine methyl ester hydrochloride in sterile saline to the desired concentration.
-
Administer the compound to the experimental group via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a specific dose (e.g., 25-400 mg/kg). Administer an equal volume of saline to the control group.
-
At a predetermined time point after injection (e.g., 1, 2, or 4 hours), euthanize the animals.
-
Rapidly dissect the brain region of interest (e.g., striatum, nucleus accumbens).
-
Homogenize the tissue in an appropriate buffer and process for HPLC analysis.
-
Measure the concentrations of dopamine and its metabolites (e.g., DOPAC, HVA).
-
Compare the neurotransmitter levels between the treated and control groups.
Caption: Experimental workflow for in vivo assessment of dopamine metabolism.
Safety and Handling
D-Tyrosine methyl ester hydrochloride may cause skin, eye, and respiratory irritation.[10] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water.[11] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11]
Conclusion
D-Tyrosine methyl ester hydrochloride is a versatile and valuable compound for researchers in neuroscience, pharmacology, and biochemistry. Its ability to serve as a precursor for neurotransmitter synthesis makes it a powerful tool for investigating catecholaminergic pathways and their implications in health and disease. The information and protocols provided in this guide are intended to facilitate its effective and safe use in a research setting, ultimately contributing to advancements in our understanding of complex biological processes.
References
- 1. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. Tyrosine increases tissue dopamine concentration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine loading increases dopamine metabolite concentrations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. General and specialized tyrosine metabolism pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosine - Wikipedia [en.wikipedia.org]
